2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid
Overview
Description
“2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid” is a chemical compound with the linear formula C6H9N4Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a fused imidazo[2,1-b]thiazole motif in the core structure . The compound has a molecular formula of C6H9N4Cl1S1 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular formula of C6H9N4Cl1S1 and a molecular weight of 168.219 Da . The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 44.7±0.5 cm3, and a polar surface area of 84 Å2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid have been extensively studied for their antimicrobial properties. The synthesis of various derivatives and their potential as antimicrobial agents is a significant area of research. For instance, Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide and found that some exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010). Similarly, Choodamani et al. (2021) prepared a series of derivatives and evaluated their cytotoxicity against various cell lines, providing insight into the potential medical applications of these compounds (Choodamani et al., 2021).
Applications in Antibacterial and Antifungal Studies
The antibacterial and antifungal activities of these derivatives are of particular interest. Belavagi et al. (2015) synthesized novel sulfide and sulfone derivatives and screened them for antibacterial and antifungal activities, showing their potential in combating various microorganisms (Belavagi et al., 2015). Another study by Ramprasad et al. (2016) highlighted the synthesis of thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids, which exhibited significant antimycobacterial activity (Ramprasad et al., 2016).
Role in Cephalosporin Antibiotics
A fascinating application of these compounds is their role in the synthesis of cephalosporin antibiotics. Tatsuta et al. (1994) described the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics (Tatsuta et al., 1994).
Development of Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been explored, with studies like Abignente et al. (1985) evaluating their potential in this area (Abignente et al., 1985).
Enzyme Inhibition for Therapeutic Purposes
Compounds of this class have also been investigated for their potential as enzyme inhibitors. Barnish et al. (1980) discussed the use of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives as carbonic anhydrase inhibitors with anticonvulsant activities, indicating their potential for therapeutic use (Barnish et al., 1980).
Safety and Hazards
properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-4-9-10-3-5(2-6(11)12)8-7(10)13-4/h3H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWAVVHBGSHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid |
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